(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15794996
InChI: InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11+/m0/s1
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC15794996

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11+/m0/s1
Standard InChI Key HOQAZBBALROTIH-GXSJLCMTSA-N
Isomeric SMILES C1C[C@@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N
Canonical SMILES C1CC(C1C2=CC=CC=C2)(C(=O)O)N

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

(1R,2S)-1-Amino-2-phenylcyclobutane-1-carboxylic acid (molecular formula: C11_{11}H13_{13}NO2_2, molecular weight: 191.23 g/mol) features a cyclobutane ring fused to a phenyl group at the C2 position and functionalized with amino (-NH2_2) and carboxylic acid (-COOH) groups at the C1 position . The cyclobutane ring imposes significant steric constraints, reducing conformational flexibility compared to linear amino acids like phenylalanine. This rigidity is critical for its interactions with biological targets, as it stabilizes specific three-dimensional orientations .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC11_{11}H13_{13}NO2_2
Molecular Weight191.23 g/mol
Stereochemistry(1R,2S)
Functional GroupsAmino, Carboxylic Acid, Phenyl
Ring StrainModerate (cyclobutane)

The stereochemical configuration at C1 (R) and C2 (S) is pivotal for its biological activity. Computational studies indicate that this arrangement optimizes hydrogen-bonding interactions with enzyme active sites, particularly in protease inhibition .

Synthetic Methodologies

Asymmetric Synthesis

A predominant route to (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid involves asymmetric nucleophilic substitution using axially chiral glycine equivalents. This method achieves high enantiomeric excess (>99% ee) by leveraging chiral auxiliaries to control stereochemistry during cyclobutane ring formation . For example, dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene yields racemic intermediates, which are subsequently resolved via enzymatic hydrolysis using esterases like Alcalase 2.4L .

Racemic Resolution Techniques

Alternative approaches employ high-performance liquid chromatography (HPLC) on cellulose-derived chiral stationary phases to separate enantiomers from racemic mixtures . This method is particularly effective for gram-scale production, though it requires optimization to mitigate product inhibition during enzymatic steps .

Table 2: Comparative Analysis of Synthetic Routes

MethodYield (%)Enantiomeric Excess (ee)Scalability
Asymmetric Dialkylation65–75>99High
Enzymatic Resolution50–6095–99Moderate
HPLC Separation70–80>99Low

Chemical Reactivity and Stability

The compound exhibits reactivity typical of α-amino acids, including:

  • Amide Bond Formation: Reacts with acyl chlorides or active esters to form peptide bonds, essential for integration into constrained peptides .

  • Decarboxylation: Under acidic conditions, the carboxylic acid group may decarboxylate, though the cyclobutane ring stabilizes the intermediate, reducing degradation rates.

  • Oxidation: The phenyl group undergoes electrophilic substitution reactions, enabling functionalization for drug delivery systems .

Stability studies indicate that the compound remains intact at pH 4–9 and temperatures below 60°C, making it suitable for pharmaceutical formulations.

Comparative Analysis with Linear and Cyclic Analogues

Conformational Rigidity vs. Flexibility

Compared to linear amino acids (e.g., phenylalanine), (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid exhibits reduced conformational entropy, which enhances target selectivity but may limit membrane permeability. Cyclopropane analogues, such as vinyl-ACCA, show similar rigidity but inferior metabolic stability .

Table 3: Structural and Functional Comparison

Property(1R,2S)-Cyclobutane AnaloguePhenylalanineVinyl-ACCA
Ring Size4-memberedN/A3-membered
Metabolic StabilityHighModerateLow
Protease Inhibition IC5012 nM>1 μM8 nM

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